molecular formula C₁₃H₁₅NO₂S B120241 (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one CAS No. 300801-52-9

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

Cat. No. B120241
M. Wt: 249.33 g/mol
InChI Key: BGVLELSCIHASRV-UHFFFAOYSA-N
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Description

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, also known as ZEMDP or ZEMDPO, is an organic compound belonging to the class of benzothiazolones. It is a crystalline solid that is soluble in organic solvents such as ethanol and is used in a variety of scientific applications. ZEMDP is a useful reagent in organic synthesis, and has been used to form a variety of compounds including heterocycles, polymers, and pharmaceuticals. Additionally, ZEMDP has been studied for its potential use in biochemistry and physiology, as it has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles : Research demonstrated the preparation of various 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles, including reactions with ethyl nitroacetate and ethyl 3-nitrobenzoylacetate, yielding mixtures of isomers. This synthesis process is relevant for compounds like (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, illustrating the formation of stereochemically diverse compounds (Jeon & Kim, 1999).

Cycloaddition Reactions

  • Spiro Compounds Synthesis : The 1,3-dipolar cycloaddition reaction involving compounds related to (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one has been explored. This includes the generation of novel spiro compounds, indicating the compound's potential in forming complex molecular structures (Zeng et al., 2018).

Photovoltaic Applications

  • Triazatruxene-Based Donor Materials : Research into triazatruxene-based donor materials for organic solar cells includes the study of structural modifications using compounds like (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one. This demonstrates its potential application in the development of efficient photovoltaic compounds (Khan et al., 2019).

Photochromic Properties

  • Fulgides and Fulgimides Synthesis : The synthesis and study of heterocyclic fulgides and fulgimides, involving derivatives of 5-alkoxybenzo[b]furan, showcase the photochromic properties and high stability to photodegradation of these compounds. This area of research highlights the potential of (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one in developing stable photo-responsive materials (Rybalkin et al., 2014).

Catalysis

  • Molybdenum(VI) Complex Catalysis : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, where compounds similar to (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one are used, shows its application as an efficient and reusable catalyst for oxidation reactions. This suggests its utility in enhancing catalytic efficiency in various chemical processes (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

CAS RN

719277-26-6, 300801-52-9
Record name TG-003
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TG-003
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 2
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 3
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 4
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 5
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 6
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

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